molecular formula C27H22O3 B11151279 8-benzyl-4,9-dimethyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one

8-benzyl-4,9-dimethyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11151279
M. Wt: 394.5 g/mol
InChI Key: YEVBIPMTBKLBGK-UHFFFAOYSA-N
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Description

8-Benzyl-4,9-dimethyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a furochromene core with benzyl, dimethyl, and methylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-benzyl-4,9-dimethyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-benzyl-4,9-dimethyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Uniqueness: 8-Benzyl-4,9-dimethyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one stands out due to its unique furochromene core and specific substituents, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

8-benzyl-4,9-dimethyl-3-(4-methylphenyl)furo[2,3-f]chromen-7-one

InChI

InChI=1S/C27H22O3/c1-16-9-11-20(12-10-16)22-15-29-26-24(22)17(2)13-23-25(26)18(3)21(27(28)30-23)14-19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3

InChI Key

YEVBIPMTBKLBGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C(=CC4=C3C(=C(C(=O)O4)CC5=CC=CC=C5)C)C

Origin of Product

United States

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